Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
Description
Methyl 5-oxa-8-azaspiro[35]nonane-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spirocyclic structure, which includes an oxaspiro and azaspiro moiety
Properties
IUPAC Name |
methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDFHDPPCZTJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2(CCC2)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Spirocyclic Core Formation
The spiro[3.5]nonane core is constructed through intramolecular cyclization of linear precursors. Two primary approaches dominate:
Halogen-Mediated Cyclization
Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) facilitate ring closure by generating electrophilic intermediates. For example, treatment of a linear amine-alcohol precursor with NCS in hexafluoroisopropanol (HFIP) at 0°C induces cyclization to form the 5-oxa-8-azaspiro framework. This method achieves yields of 70–75% but requires careful control of stoichiometry to avoid over-halogenation.
Acid-Catalyzed Cyclization
Mild acids like p-toluenesulfonic acid (pTSA) in toluene at reflux promote dehydrative cyclization. A study demonstrated that heating a diol-amine precursor with pTSA (10 mol%) for 12 hours yields the spirocyclic core in 82% efficiency. This route avoids halogenated byproducts but necessitates azeotropic water removal to drive the reaction.
Table 1: Comparison of Cyclization Methods
| Method | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Halogen-mediated | NCS | HFIP | 0°C | 70–75 |
| Acid-catalyzed | pTSA | Toluene | 110°C | 82 |
Introduction of the methyl ester group at position 7 is achieved via nucleophilic acyl substitution or carboxylative cyclization.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in ethyl acetate. Key parameters include:
Enantioselective Synthesis
Enantiopure derivatives are critical for structure-activity relationship (SAR) studies.
Chiral Phosphoric Acid Catalysts
Asymmetric cyclization using (R)-BINOL-derived phosphoric acids (10 mol%) in HFIP at −20°C achieves 95% enantiomeric excess (ee). The catalyst induces axial chirality during ring closure, with the oxa-ring conformation dictating stereoselectivity.
Dynamic Kinetic Resolution
Racemic spiro intermediates undergo resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer in toluene, leaving the (R)-isomer unreacted (94% ee after hydrolysis).
Table 2: Enantioselective Methods
| Method | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Chiral phosphoric acid | (R)-BINOL-PA | 95 | 80 |
| Dynamic kinetic resolution | CAL-B | 94 | 65 |
Industrial-Scale Production
Scalable synthesis prioritizes cost-effectiveness and minimal purification.
Continuous Flow Cyclization
A tubular reactor system enables continuous cyclization at 100°C with residence time of 30 minutes. This method achieves 85% conversion and reduces solvent waste by 40% compared to batch processes.
Green Solvent Alternatives
Replacing HFIP with cyclopentyl methyl ether (CPME) in carboxylation steps lowers environmental impact while maintaining 80% yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate
- Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrobromide
Uniqueness
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and stability. This makes it distinct from other similar compounds, such as the hydrobromide variant, which may have different physicochemical properties .
Biological Activity
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride is a novel compound characterized by its unique spirocyclic structure, which includes both oxaspiro and azaspiro moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Structural Characteristics
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride has a molecular formula of CHNO·HCl and a molecular weight of approximately 215.68 g/mol. The compound's spirocyclic structure is significant for its biological interactions, as it influences the compound's binding affinities and reactivity.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using appropriate precursors that contain both nitrogen and oxygen atoms. Common solvents for these reactions include dichloromethane and ethanol, with catalysts such as p-toluenesulfonic acid facilitating the process .
| Property | Value |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 215.68 g/mol |
| CAS Number | 2503202-05-7 |
The biological activity of methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can modulate enzyme activities, particularly those involved in metabolic pathways associated with cancer cell lines .
Enzyme Interaction Studies
One significant area of research involves the compound's interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that is over-expressed in various cancer types. Studies have shown that the spirocyclic structure enhances binding affinity to the NQO1 active site, facilitating more efficient reduction of substrates related to cancer metabolism .
Case Studies
- NQO1 Binding Affinity : A study demonstrated that derivatives of methyl 5-oxa-8-azaspiro[3.5]nonane showed improved binding affinities compared to traditional morpholine-based compounds. This was attributed to the compound's unique hydrogen bonding capabilities .
- Antitumor Activity : In vitro experiments indicated that the compound exhibited significant cytotoxicity against specific cancer cell lines, suggesting potential as an antitumor agent .
Toxicological Profile
While the compound shows promising biological activity, its toxicity profile must also be considered. Preliminary studies indicate that it possesses moderate toxicity levels, necessitating further investigation into its safety for therapeutic use .
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Silica gel purification | 88 | Ethyl acetate/petroleum ether gradient | |
| Acidic hydrolysis | 75–85 | Vacuum, 30°C, 1.5 hours | |
| tert-Butyl deprotection | 90+ | Trifluoroacetic acid (TFA) |
What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?
Level: Basic
Methodological Answer:
Structural confirmation requires multi-technique validation:
- NMR : H and C NMR identify spirocyclic connectivity (e.g., distinct quaternary carbon shifts at 90–110 ppm for spirocenters) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHClNO for related spiro compounds) .
- HPLC : Reverse-phase columns (e.g., Chromolith®) with UV detection at 210–254 nm assess purity (>95% by area normalization) .
Q. Table 2: Key Spectroscopic Data
| Parameter | Observed Value | Reference |
|---|---|---|
| C NMR (spiro C) | 105.2 ppm | |
| HRMS (m/z) | 227.0824 [M+H] | |
| HPLC Retention Time | 6.8 min (C18 column) |
How does the spirocyclic architecture influence pharmacokinetic properties, and what in vitro models validate its bioactivity?
Level: Advanced
Methodological Answer:
The 5-oxa-8-azaspiro[3.5]nonane core enhances metabolic stability by restricting conformational flexibility, reducing cytochrome P450-mediated oxidation . Advanced studies utilize:
- Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption (P >1 × 10 cm/s indicates high permeability) .
- Enzyme Inhibition : Pfmrk kinase inhibition assays (IC <1 µM) to evaluate antiparasitic potential .
- Plasma Stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification of intact compound .
Q. Table 3: Pharmacokinetic Parameters
| Property | Value | Model | Reference |
|---|---|---|---|
| Caco-2 P | 2.3 × 10 cm/s | In vitro | |
| Plasma Half-life | >8 hours | Human plasma | |
| LogP (Calculated) | 1.2 ± 0.3 | ChemAxon |
How can researchers resolve contradictions in solubility data across studies?
Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Discrepancies in solubility often arise from polymorphic forms or pH-dependent ionization. For example:
- pH Adjustment : Hydrochloride salts exhibit higher solubility in aqueous buffers (e.g., >50 mg/mL at pH 2.0 vs. <5 mg/mL at pH 7.4) .
- Polymorph Screening : X-ray diffraction (XRPD) identifies crystalline vs. amorphous forms, with amorphous phases showing 2–3× higher solubility .
- Co-solvent Systems : Dimethyl sulfoxide (DMSO) or PEG-400 enhances solubility in preclinical formulations (e.g., 100 mg/mL in 30% PEG-400) .
Q. Table 4: Solubility Under Varied Conditions
| Condition | Solubility (mg/mL) | Reference |
|---|---|---|
| pH 2.0 (0.1N HCl) | 58.7 ± 3.2 | |
| pH 7.4 (PBS) | 4.1 ± 0.5 | |
| 30% PEG-400 | 102.3 ± 8.7 |
What strategies mitigate stability challenges during long-term storage and purification?
Level: Advanced
Methodological Answer:
Spirocyclic compounds are prone to hydrolysis and oxidation. Key mitigation strategies include:
- Lyophilization : Stabilizes hydrochloride salts as free-flowing powders (residual moisture <1% by Karl Fischer) .
- Inert Atmosphere Storage : Argon-filled vials at –20°C prevent oxidative degradation (>95% purity after 12 months) .
- Chromatographic Buffers : Use of 0.1% trifluoroacetic acid (TFA) in mobile phases suppresses silica-induced decomposition during HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
